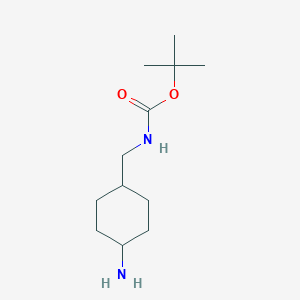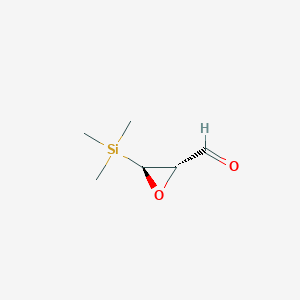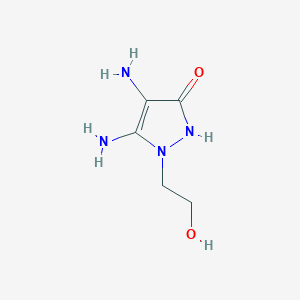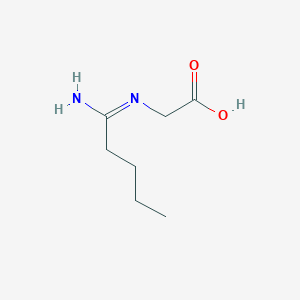
Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate
Overview
Description
Synthesis Analysis
Synthesis of thiophene derivatives, including compounds similar to methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate, often involves nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates undergo electron impact and chemical ionization, demonstrating the synthesis versatility of thiophene derivatives under different conditions (Klyba et al., 2019).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate, is characterized by X-ray crystallography and spectroscopic methods. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted by amino and ester groups, highlighting the significance of intramolecular hydrogen bonding in stabilizing the molecular structure (Vasu et al., 2004).
Chemical Reactions and Properties
Thiophene derivatives engage in a variety of chemical reactions, including acylation, alkylation, and cyclization, which modify their chemical structure and properties. The reactivity of methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate with different reagents can lead to the formation of new heterocyclic compounds, offering insights into the compound's versatility and potential applications in synthesis (Hajjem et al., 2010).
Scientific Research Applications
Mass Spectrometry of Heterocycles : The electron impact and chemical ionization mass spectra of similar compounds, including tert-butyl thiophene-2-carboxylate, were studied, highlighting the main fragmentation pathways and molecular ion decompositions (Klyba et al., 2019).
Reactions with Amines and Hydrazines : Methyl 3-amino-2-thiophene carboxylate was used in reactions with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, demonstrating its utility in producing certain types of thienopyrimidinones (Hajjem et al., 2010).
Crystal Structure Analysis : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate was analyzed, revealing the molecular configuration and stabilization by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).
Tumor-Selective Agents : Derivatives of 2-amino-3-carboxymethylthiophene demonstrated selective anti-tumor properties, particularly against human T-lymphoma/leukemia cells (Thomas et al., 2014).
Hydroformylation of Oxazoline Derivatives : Methyl (2 R)-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate was hydroformylated, creating intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis of Alkyl 2-Bromomethyl Derivatives : Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, similar in structure, were synthesized and reacted with nucleophilic agents, demonstrating their chemical reactivity and potential applications (Pevzner, 2003).
Genotoxic and Carcinogenic Potentials : 3-Aminothiophene derivatives, related to methyl 3-amino-4-methylthiophene-2-carboxylate, were assessed for their genotoxic/mutagenic and carcinogenic potentials, highlighting the importance of studying the toxicological profiles of thiophene derivatives (Lepailleur et al., 2014).
Safety And Hazards
The safety and hazards of “Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate” are not directly available from the search results. However, related compounds such as “Methyl 3-amino-2-thiophenecarboxylate” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
The future directions of “Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate” are not directly available from the search results. However, the compound’s use in proteomics research suggests it may have applications in the study of proteins and their functions.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact the manufacturer.
properties
IUPAC Name |
methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)13-9-12(17)14(20-13)15(18)19-4/h5-9H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMSMLSNDDSQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371607 | |
| Record name | Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
CAS RN |
175201-46-4 | |
| Record name | Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)


![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)




![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)